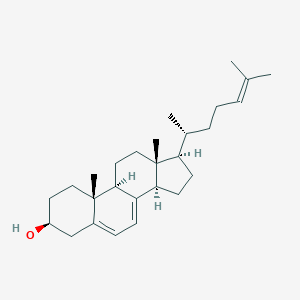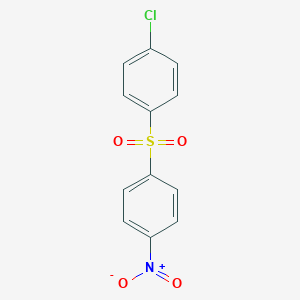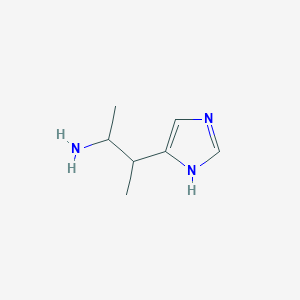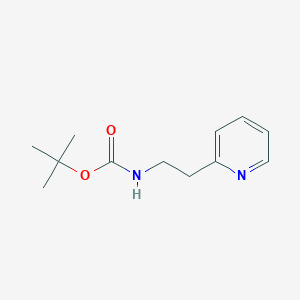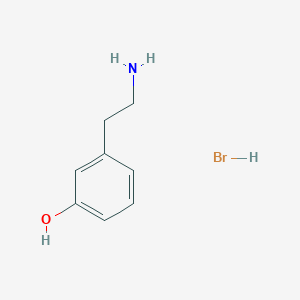
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI), also known as 1-dehydro-β-ionone, is a natural compound found in plants such as carrots, grapes, and tomatoes. It belongs to the class of compounds known as carotenoids, which are responsible for the red, orange, and yellow colors in fruits and vegetables. This compound has gained attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in cells. It may also work by inhibiting the production of inflammatory cytokines, which are proteins that contribute to inflammation in the body.
Biochemical and Physiological Effects:
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been found to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have a protective effect on the cardiovascular system by reducing lipid peroxidation and improving lipid profile.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone in lab experiments include its availability, low cost, and potential therapeutic applications. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its stability can be affected by light and heat, which can lead to degradation of the compound.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone can be synthesized through the oxidation of β-carotene, which is a common carotenoid found in plants. This process involves the use of chemical oxidants such as potassium permanganate or chromium trioxide. Alternatively, it can be synthesized through the degradation of zeaxanthin, another carotenoid found in plants.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)-(9CI)β-ionone has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. These properties make it a potential candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
| 130814-92-5 | |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-[(1S,5S)-5-hydroxy-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8-9,11H,4-5H2,1-2H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
UEAWHAUBAUYFAX-IUCAKERBSA-N |
Isomerische SMILES |
CC1=CC[C@@H](C[C@@H]1O)C(=O)C |
SMILES |
CC1=CCC(CC1O)C(=O)C |
Kanonische SMILES |
CC1=CCC(CC1O)C(=O)C |
Synonyme |
Ethanone, 1-(5-hydroxy-4-methyl-3-cyclohexen-1-yl)-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
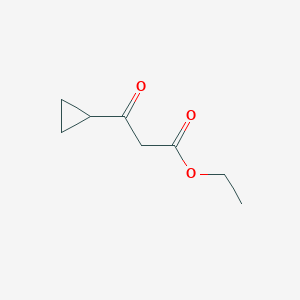
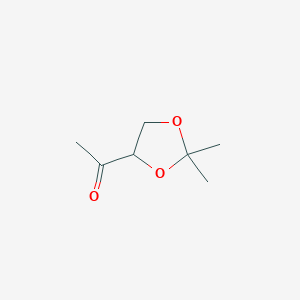
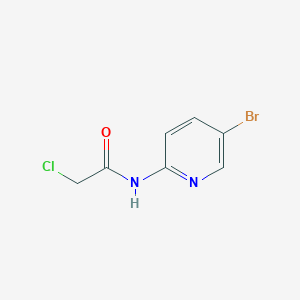
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
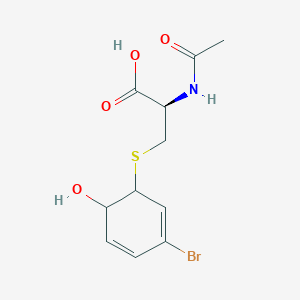
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
